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Disperse Orange 20

Cat. No.: B1172253
CAS No.: 11100-24-6
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Description

Historical Context and Evolution of Academic Inquiry into Disperse Azo Dyes

The development of disperse dyes is intrinsically linked to the advent of synthetic fibers in the 1920s. aatcc.org Initially created for cellulose (B213188) acetate, these dyes were first known as "acetate dyes." aatcc.org The term "disperse dyes" was officially adopted in 1953 to reflect their broader applicability to a new generation of hydrophobic fibers like polyester (B1180765), polyamide, and acrylics. aatcc.org Early academic and industrial research focused on achieving desirable dyeing properties, such as lightfastness and resistance to sublimation, for these new materials. aatcc.org

The academic inquiry into disperse azo dyes, a major class of disperse dyes, has evolved significantly since their initial development. jchemrev.com Early studies were primarily centered on their synthesis and application in the textile industry. ijirset.com However, with growing environmental awareness, research has expanded to include the study of their degradation, potential toxicity, and environmental fate. researchgate.netopenbiotechnologyjournal.com The complex chemical nature of azo dyes, characterized by the -N=N- chromophore, has also made them subjects of fundamental chemical research, exploring their electronic and optical properties. jchemrev.com

Significance of Disperse Orange Chromophores in Contemporary Chemical Science

Disperse Orange chromophores, part of the larger family of azo dyes, hold considerable importance in modern chemical science for several reasons. Azo dyes, in general, are the most widely used class of dyes, constituting over 60% of all dyes used in various industries. nih.gov Their significance stems from their straightforward synthesis, environmental stability, and diverse optical and electrical properties. jchemrev.com

Specifically, Disperse Orange dyes are crucial in the coloration of synthetic fibers like polyester. nih.govchemicalbook.com Beyond their traditional role in textiles, the unique electronic structure of these chromophores has opened up avenues for research in advanced applications. For instance, their light-absorbing properties are being investigated for potential use in photodynamic therapy and nonlinear optical (NLO) materials. The ability of the azo bond to undergo photoisomerization also makes them interesting candidates for optical switches and modulators. sigmaaldrich.com

Classification and Structural Diversity within Disperse Orange Dye Chemistry

Disperse dyes can be classified based on their chemical structure, with the main types being azo, anthraquinone (B42736), and heterocyclic. colorfuldyes.com Azo dyes are the most predominant group, accounting for more than half of all disperse dyes. colorfuldyes.com They are further categorized into monoazo and diazo types. colorfuldyes.com Disperse Orange dyes primarily fall within the monoazo class. worlddyevariety.comworlddyevariety.comworlddyevariety.comworlddyevariety.com

The structural diversity within Disperse Orange dyes is achieved through various chemical modifications to the basic azo-benzene framework. This allows for the fine-tuning of their color, fastness properties, and affinity for different fibers. mdpi.com

Azo Chromophore Derivatization in Disperse Orange Systems

The synthesis of Disperse Orange dyes typically involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by coupling with an electron-rich component, such as an aniline (B41778) or phenol (B47542) derivative. chemicalbook.com The specific choice of the diazo and coupling components is crucial in determining the final properties of the dye.

For example, the synthesis of Disperse Orange 20 involves the diazotization of aniline and coupling with 2-Amino-4-methylanisole, followed by another diazotization and coupling with phenol. chemicalbook.com Other Disperse Orange dyes utilize different starting materials. Disperse Orange 25 is synthesized by the diazotization of 4-Nitrobenzenamine and coupling with N-ethyl-N-cyanoethylaniline. worlddyevariety.com Similarly, Disperse Orange 44 is produced from the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.com These variations in the substituent groups on the aromatic rings lead to a wide range of orange shades and performance characteristics.

Structural Modifications and Electronic Properties

The electronic properties of Disperse Orange dyes are intrinsically linked to their molecular structure. The quintessential feature of these dyes is the "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are located at opposite ends of the conjugated π-electron system of the azobenzene (B91143) molecule. researchgate.net This arrangement facilitates electron mobility across the molecule and is fundamental to its color. researchgate.netnih.gov

Structural modifications, such as the introduction of different substituent groups, can significantly alter the electronic properties and, consequently, the color and other characteristics of the dye. For instance, increasing the number of electron-withdrawing groups conjugated with an electron-donating group can lead to a bathochromic shift, resulting in a deeper color. nih.gov Density Functional Theory (DFT) studies have shown that substitutions on the azo dye structure can lead to greater conjugation and π-electron delocalization compared to the parent trans-azobenzene molecule. researchgate.net These modifications are a key area of research for developing new dyes with enhanced properties. acs.org

Overview of Key Research Paradigms for Disperse Orange Dyes

Contemporary research on Disperse Orange dyes encompasses several key paradigms:

Synthesis and Application: A primary focus remains on the synthesis of novel Disperse Orange dyes with improved dyeing performance, such as better fastness properties and higher color strength. ijirset.comemerald.com This includes the exploration of new heterocyclic intermediates and derivatization techniques. sapub.org

Environmental and Toxicological Studies: A significant body of research is dedicated to understanding the environmental impact of Disperse Orange dyes. This includes studying their degradation pathways, the potential for the formation of harmful aromatic amines under anaerobic conditions, and their ecotoxicity. researchgate.netmdpi.com

Advanced Material Applications: Researchers are exploring the use of Disperse Orange dyes beyond textiles. Their unique photophysical properties are being investigated for applications in nonlinear optics, optical data storage, and as components in p-type semiconductors. sigmaaldrich.com

Computational Chemistry: Theoretical studies, particularly using Density Functional Theory (DFT), are increasingly employed to predict the structural, electronic, and spectroscopic properties of Disperse Orange dyes. researchgate.netacs.org This computational approach aids in the rational design of new dyes with desired characteristics.

Properties

CAS No.

11100-24-6

Molecular Formula

C5H11BrSi

Synonyms

Disperse Orange 20

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Disperse Orange Dyes

Fundamental Diazotization and Coupling Reactions in Disperse Orange Synthesis

The traditional and most common method for synthesizing azo dyes, including Disperse Orange 20, involves a two-step process: diazotization followed by an azo coupling reaction. worlddyevariety.comekb.egaithor.com This sequence begins with the conversion of a primary aromatic amine, known as the diazo component, into a diazonium salt. aithor.comrsc.org This is typically achieved by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a mineral acid. aithor.com The resulting diazonium salt is a reactive intermediate that acts as an electrophile in the subsequent coupling step. jchemrev.com

The manufacturing process for Disperse Orange 20, a double azo class dye, involves the diazotization of aniline (B41778), which is then coupled with either 2-Amino-4-methylanisole or 2-Amino-6-methylanisole. worlddyevariety.com The resulting product is then diazotized again and coupled with phenol (B47542) to form the final dye molecule. worlddyevariety.com

Optimization of Reaction Conditions for Azo Bond Formation

The efficiency and success of azo bond formation are highly dependent on the careful control of reaction conditions. Key parameters that are optimized include temperature, pH, and the nature of the solvent and catalysts.

Temperature: Diazotization reactions are typically carried out at low temperatures, generally between 0-5 °C, to ensure the stability of the diazonium salt, which can be unstable at higher temperatures. nih.govijirset.com

pH: The pH of the reaction medium is crucial for the coupling reaction. The coupling of diazonium salts with phenols or naphthols is performed under alkaline conditions, while coupling with aromatic amines occurs under acidic conditions. rsc.org For instance, in the synthesis of a dye similar to Disperse Orange 29, the coupling with phenol is maintained at a pH of 5.6. colorfuldyes.com Improper pH control can lead to low yields; for example, a pH below 0.89 in the first coupling step of a Disperse Orange 29 synthesis resulted in a yield of only about 50%. colorfuldyes.com Continuous-flow microreactors have been shown to provide accurate and convenient pH control during azo coupling reactions. researchgate.net

Catalysts and Additives: Various catalysts and additives can be employed to enhance the reaction. For example, in the synthesis of Disperse Orange 288, OP-10 and Peregal O are added to the reaction mixture. google.com Phase transfer catalysts have also been utilized in azo-coupling reactions to improve efficiency. researchgate.net

The table below summarizes the optimized reaction conditions for the synthesis of a related disperse orange dye, Disperse Orange 29.

ParameterValueReference
Diazotization Temperature10 to 15 °C colorfuldyes.com
Coupling Temperature5 to 10 °C colorfuldyes.com
Coupling pH5.6 colorfuldyes.com

Role of Coupling Components in Chromophore Design

The coupling component is a critical determinant of the final color and properties of the disperse dye. nih.gov By reacting with the diazonium salt, the coupling component completes the chromophore, the part of the molecule responsible for its color. nih.gov The structure of the coupling component, including the presence and position of various functional groups, directly influences the electronic properties of the dye molecule and thus its light absorption characteristics. jchemrev.commdpi.com

Aromatic compounds such as phenols, naphthols, and aromatic amines are common coupling components. rsc.org In the synthesis of Disperse Orange 20, phenol serves as the final coupling component. worlddyevariety.com Heterocyclic compounds like pyrazolones and pyridones are also widely used to produce bright yellow and orange shades. rsc.org

The design of the chromophore often follows a Donor-π-Acceptor (D-π-A) model, where the coupling component typically acts as the electron-donating part of the system. nih.gov Electron-withdrawing groups on the diazonium salt component and electron-donating groups on the coupling component can enhance the charge transfer characteristics within the dye molecule, influencing the color. nih.govmdpi.com For example, variations in substituents on the aromatic rings of the coupling component can lead to shifts in the absorption wavelength, resulting in a range of colors from yellow to red. jchemrev.com

Novel Synthetic Routes and Catalyst Development

In response to the need for more efficient and environmentally friendly manufacturing processes, researchers have been exploring novel synthetic routes and developing new catalysts for disperse dye production. These innovations aim to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net The rapid and uniform heating provided by microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various disperse dyes. mdpi.commdpi.compsu.edu

For instance, the synthesis of certain azo disperse dyes using microwave irradiation has been accomplished in minutes with higher productivity compared to traditional methods that take several hours. researchgate.netnih.gov Microwave heating can also reduce or eliminate the need for organic solvents, aligning with the principles of green chemistry. researchgate.net In the context of dyeing, microwave heating has been shown to enhance the dyeability of polyester (B1180765) fabrics with disperse dyes. psu.edu

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers a streamlined and efficient approach to chemical production. mdpi.com This strategy reduces waste, saves time, and lowers costs associated with separation and purification steps. google.commdpi.com

A one-pot method has been developed for the synthesis of Disperse Orange 288, which involves the diazotization of p-nitroaniline and subsequent coupling with N-cyanoethyl-N-benzylaniline in the same vessel. google.com This process is reported to be simple, convenient, and results in high product yield and purity with reduced waste generation. google.com Similarly, one-pot syntheses of pyrazolopyrimidine disperse dyes have been achieved using microwave irradiation, demonstrating the synergy between these two modern synthetic strategies. researchgate.net

Green Chemistry Principles in Disperse Dye Production

The principles of green chemistry are increasingly being integrated into the synthesis of disperse dyes to minimize their environmental impact. This includes the use of less hazardous chemicals, the development of solvent-free reaction conditions, and the reduction of waste. researchgate.net

One approach involves using safer alternatives to harsh reagents. For example, a method for preparing disperse azo dyes based on 2,6-dibromo-4-nitroaniline (B165464) significantly reduces the amount of sulfuric acid and waste inorganic salt compared to traditional methods. researchgate.net

Solvent-free synthesis using techniques like ball milling (mechanochemistry) represents another green approach. The diazotization of phenolic compounds with aryltriazenes has been demonstrated under solvent-free conditions, offering advantages such as mild reaction conditions and high selectivity. researchgate.net

The use of water as a solvent, when feasible, is a cornerstone of green chemistry. Research has focused on developing synthetic methods in aqueous media to replace hazardous organic solvents. Furthermore, the reuse of dye baths in the dyeing process is another strategy to reduce water consumption and waste. researchgate.net

Derivatization and Functionalization Strategies

The development of new disperse dyes often involves derivatization and functionalization to enhance their properties. These strategies aim to improve aspects like color strength, fastness, and affinity for synthetic fibers.

The introduction of heterocyclic rings into the structure of disperse dyes is a widely adopted strategy to achieve brighter shades and improved dyeing properties. scielo.brtandfonline.comd-nb.info Heterocyclic azo dyes are known for their strong tinctorial strength and excellent fastness properties. fibre2fashion.com The use of heterocyclic diazo components can lead to dyes with high extinction coefficients compared to those derived from simpler aromatic amines. scielo.brscielo.br

For instance, the synthesis of novel azo disperse dyes often begins with a heterocyclic amine, which is then diazotized and coupled with various aromatic or heterocyclic compounds. scielo.brresearchgate.netnih.gov Common heterocyclic systems incorporated into disperse dyes include thiazole, imidazole, pyrazole, and chromene moieties. d-nb.infofibre2fashion.comnih.govresearchgate.net

Synthesis involving Thiazole: A series of novel heterocyclic azo disperse dyes were synthesized using 5-acetyl-2-amino-4-methylthiazole as the diazo component. scielo.brscielo.br The diazotization of this amine required the use of nitrosylsulfuric acid for a satisfactory reaction. scielo.br The resulting diazonium salt was then coupled with various N-alkyl-N-(2-hydroxyethyl)aniline derivatives. scielo.brscielo.br This process yielded dyes that produced bright orange-red hues on polyester and nylon fabrics. scielo.brscielo.br

Synthesis involving Imidazole: Azo disperse dyes containing an imidazol-5-one moiety have been synthesized using hydroxyl benzilidene as a coupler. fibre2fashion.com These dyes produced a range of shades from yellow to reddish-orange on polyester and nylon fibers. fibre2fashion.com

Synthesis involving Chromene: New azo Schiff base disperse dyes have been created based on a chromene moiety. d-nb.info The synthesis involved reacting 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile with vanillin (B372448) or ninhydrin (B49086) to form Schiff base derivatives. These intermediates were subsequently coupled with a diazonium salt of 2-chloro-4-nitroaniline (B86195) to produce the final dyes. d-nb.info

The general synthetic route for these heterocyclic azo dyes follows a conventional diazotization-coupling sequence. nih.govmdpi.com The diazotization of the heterocyclic amine is typically carried out at low temperatures (0-5 °C) in the presence of an acid, such as hydrochloric or sulfuric acid, and a nitrosating agent like sodium nitrite. nih.govmdpi.com The subsequent coupling reaction with a suitable coupling component, often an electron-rich aromatic compound, is performed under controlled pH conditions. mdpi.comiosrjournals.org

The incorporation of these heterocyclic structures can significantly influence the final properties of the dye. For example, dyes containing a benzothiazolyl residue have shown better fastness properties compared to those with a 2-naphthol (B1666908) group. researchgate.net

Table 1: Examples of Heterocyclic Moieties in Disperse Dyes

Heterocyclic MoietyStarting Material ExampleResulting Dye Color RangeReference
Thiazole5-acetyl-2-amino-4-methylthiazoleOrange-Red scielo.brscielo.br
ImidazoleImidazol-5-one derivativeYellow to Reddish-Orange fibre2fashion.com
Chromene2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrileNot specified in abstract d-nb.info
Benzothiazole2-aminobenzothiazole derivativesNot specified in abstract researchgate.net
Pyrazole5-amino-4-arylazo-3-methyl-1H-pyrazolesNot specified in abstract researchgate.net

Modifying the chemical structure of disperse dyes is a key strategy to tune their spectroscopic properties, such as the wavelength of maximum absorption (λmax) and molar extinction coefficient, which in turn determines the color of the dye. arabjchem.orgsciencepub.net These modifications often involve the strategic introduction of electron-donating or electron-withdrawing groups into the dye molecule. sciencepub.netdergipark.org.tr

The electronic absorption spectra of azo dyes in the visible region are primarily due to π→π* and n→π* electronic transitions within the chromophoric system. icrc.ac.irresearchgate.net The position of the main absorption band can be shifted to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) by altering the electronic properties of the substituents. sciencepub.netajol.info

Influence of Substituents: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or alkylamino groups, into the coupler ring generally leads to a bathochromic shift, resulting in deeper colors. sciencepub.net For instance, in a series of dyes derived from 2-amino-4-trifluoromethylbenzothiazole, the introduction of a methoxy group resulted in a significant red shift of the maximum absorption wavelength. sciencepub.net Conversely, the nature and position of substituents on the coupler ring can cause variations in the hues of the dyed fabric. scielo.bremerald.com

Solvatochromism: Many disperse dyes exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.netdergipark.org.tr This phenomenon is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent. A positive solvatochromism, where the λmax shifts to a longer wavelength with increasing solvent polarity, is commonly observed. arabjchem.orgdergipark.org.tracs.org This indicates that the excited state is more polar than the ground state.

Acidochromism: The absorption properties of some disperse dyes can be drastically altered by changes in pH, a property known as acidochromism. dergipark.org.tr This is often due to the protonation of nitrogen atoms in the azo group or other basic centers within the dye molecule. Protonation can increase the donor-acceptor interplay of the π-system, leading to significant shifts in the absorption spectra. dergipark.org.tr

Fluorescence: Some disperse orange dyes also exhibit fluorescence. For example, Disperse Orange 3 demonstrates fluorescence at 532 nm when excited at 440 nm, resulting in a notable Stokes shift, which is important for applications like fluorescence imaging. researchgate.net

Table 2: Spectroscopic Data for a Modified Disperse Dye This table is a representative example based on findings for a monoazo disperse dye (DMA) prepared from 4-aminoacetophenone and N,N-dimethylaniline.

Solventλmax (nm)Reference
Dichloromethane437 dergipark.org.tr
Acetone443 dergipark.org.tr
Acetonitrile (B52724)444 dergipark.org.tr
Dimethylformamide450 dergipark.org.tr
Dimethyl sulfoxide453 dergipark.org.tr
Methanol455 dergipark.org.tr
Ethanol (B145695)460 dergipark.org.tr

Purification and Characterization of Synthesized Disperse Orange Intermediates

The synthesis of disperse orange dyes involves the preparation of various intermediates that must be purified and characterized to ensure the quality and consistency of the final product. arabjchem.orgtheasengineers.com

Purification Techniques: After synthesis, crude dye intermediates are subjected to purification processes to remove impurities, by-products, and unreacted starting materials. theasengineers.com Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid intermediates. iosrjournals.orgajol.inforesearchgate.net The crude product is dissolved in a suitable solvent, and upon cooling or solvent evaporation, the purified compound crystallizes out, leaving impurities in the solution. iosrjournals.org For example, some intermediates are recrystallized from ethanol or a mixture of dimethylformamide (DMF) and ethanol. icrc.ac.irajol.info

Filtration and Washing: After precipitation or crystallization, the solid intermediate is collected by filtration and washed with appropriate solvents, often water, to remove inorganic salts and other soluble impurities. theasengineers.com A multi-stage washing protocol with hot water (70–80°C) can be employed until the filtrate reaches a neutral pH.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is used. arabjchem.org The intermediate is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their differential adsorption and elution with a mobile phase. arabjchem.org

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure standards, preparative HPLC is a powerful technique. google.com This method uses a high-pressure pump to pass the sample through a column with a specific stationary phase, allowing for the separation and collection of the desired compound with high purity (e.g., 99.1%-99.5%). google.com

Characterization Techniques: Once purified, the structure and purity of the intermediates are confirmed using a variety of spectroscopic and analytical methods: researchgate.netarabjchem.orgicrc.ac.ir

Melting Point: The melting point of a crystalline intermediate is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. iosrjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the intermediate. iosrjournals.orgajol.info For example, the presence of N-H, C=O, and C=C aromatic groups can be confirmed by their characteristic absorption bands. iosrjournals.org The disappearance of the amine peak and the appearance of a weak peak around 1550 cm⁻¹ for the N=N group indicates the formation of an azo compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the intermediate, including the number and types of protons and carbon atoms and their connectivity. researchgate.netarabjchem.orgicrc.ac.ir

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the intermediate by measuring the mass-to-charge ratio of its ions. researchgate.netiosrjournals.org The molecular ion peak should correspond to the expected molecular mass of the proposed structure. iosrjournals.org

UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the intermediates and the final dyes. iosrjournals.orgdergipark.org.tr

Elemental Analysis: Elemental analysis determines the percentage composition of elements (e.g., C, H, N) in the compound, which is then compared to the theoretical values calculated from the proposed chemical formula. researchgate.netarabjchem.org

Table 3: Common Characterization Techniques for Disperse Dye Intermediates

TechniqueInformation ObtainedReference
Melting PointPurity of crystalline solids iosrjournals.org
Infrared (IR) SpectroscopyIdentification of functional groups iosrjournals.orgajol.info
¹H and ¹³C NMR SpectroscopyDetailed molecular structure researchgate.netarabjchem.orgicrc.ac.ir
Mass Spectrometry (MS)Molecular weight and fragmentation pattern researchgate.netiosrjournals.org
UV-Visible SpectroscopyElectronic absorption properties iosrjournals.orgdergipark.org.tr
Elemental AnalysisElemental composition researchgate.netarabjchem.org

Advanced Analytical Techniques for Disperse Orange Dye Characterization and Quantification

Chromatographic Separations in Disperse Orange Analysis

Chromatography is a fundamental technique for isolating Disperse Orange dyes from complex sample mixtures before their detection and quantification. The choice of chromatographic method depends on the required speed, resolution, and the nature of the sample matrix.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of disperse dyes, offering significant advantages in speed and resolution over traditional HPLC. labrulez.com By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems generate higher backpressures, leading to much faster and more efficient separations. lcms.cz This is particularly beneficial for high-throughput screening of numerous samples.

In the analysis of various disperse dyes, including those of the orange class, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net This combination proves to be a convenient, effective, sensitive, and time-saving method for the isolation and determination of allergenic disperse dyes. researchgate.net For instance, a UHPLC-MS/MS method developed for the simultaneous determination of 20 disperse dyes in foodstuffs showed excellent linearity and low limits of detection (LODs), ranging from 1.1 to 10.8 μg/kg. researchgate.net Another study established a UHPLC–Orbitrap MS method to analyze disperse dyes on polyester (B1180765) fibers, achieving LODs between 0.1 ng/mL and 5.0 ng/mL and successfully detecting dyes from single fibers as small as 1 mm in length. researchgate.net

Table 1: Exemplary UHPLC System Parameters for Disperse Dye Analysis

Parameter Setting Reference
System ACQUITY UPLC H-Class labrulez.com
Column Kinetex C18 (100 x 2.1mm, 1.7µm) lcms.cz
Mobile Phase Gradient of Water with 0.1% formic acid and Acetonitrile (B52724) lcms.cz
Flow Rate 0.3 mL/min - 0.6 mL/min labrulez.comlcms.cz
Injection Volume 1 µL - 5 µL labrulez.commdpi.com

| Detection | Tandem Quadrupole Mass Spectrometry (Xevo TQD) | labrulez.com |

High-Performance Liquid Chromatography (HPLC) remains a standard and widely used technique for the analysis of Disperse Orange dyes. labrulez.comwaters.com Standard procedures, such as DIN 54231, employ HPLC with various detectors for the analysis of disperse dyes in textiles. labrulez.comwaters.com The versatility of HPLC allows for its coupling with several types of detectors, enhancing its analytical power.

A common setup involves HPLC with a diode-array detector (DAD) or a UV-Vis detector. oup.comnih.gov This configuration allows for the monitoring of the effluent at multiple wavelengths, which is useful for identifying and quantifying dyes based on their specific absorption spectra. nih.gov For example, HPLC-DAD has been used to evaluate the degradation of Disperse Orange 1 after chlorination treatment. nih.gov In some applications, a mobile phase of acidified acetonitrile and water at a pH of 2.5 is used to achieve good separation and symmetrical peak shapes for various dye classes. scribd.com

To increase confidence in compound identification, HPLC systems are frequently coupled with mass spectrometry (MS). waters.com This hyphenated technique, HPLC-MS, provides molecular weight information, which is highly specific and confirms the identity of the separated dye. waters.com

Table 2: Typical HPLC Parameters for Disperse Dye Analysis

Parameter Setting Reference
Column Inertsil ODS-2, 150 x 2.1 mm scribd.com
Mobile Phase Acetonitrile/water with 0.1% acetic acid researchgate.net
Elution Gradient elution scribd.com
Flow Rate 0.5 mL/min - 1.0 mL min−1 researchgate.netscribd.com

| Detection | Diode Array Detection (DAD), Mass Spectrometry (MS) | researchgate.netwaters.comnih.gov |

Thin Layer Chromatography (TLC) serves as a valuable screening tool for the analysis of Disperse Orange dyes. labrulez.comwaters.com It is often used for preliminary analysis due to its simplicity, low cost, and ability to process multiple samples simultaneously. nih.gov Standard methods for analyzing disperse dyes in textiles, such as DIN 54231, include TLC as a viable analytical option. labrulez.comwaters.com

In practice, a sample extract is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a chamber containing a suitable mobile phase. researchgate.net After development, the separated dye spots can be visualized under UV light. nih.gov TLC has been effectively used to indicate the presence of prevalent dyes in industrial effluents and to check the purity of dye standards. researchgate.net For instance, comparative TLC was used to identify that a commercial patch test allergen labeled as Disperse Orange 3 was, in fact, Disperse Orange 31. researchgate.net While primarily qualitative, TLC can be made semi-quantitative by using a densitometer to measure the intensity of the spots. labrulez.com

Spectrometric Detection and Structural Elucidation

Spectrometry plays a crucial role in both the detection and structural confirmation of Disperse Orange dyes following chromatographic separation. These techniques provide detailed information about the dye's molecular structure and its interaction with light.

Tandem Mass Spectrometry (MS/MS) is an exceptionally sensitive and selective technique for the detection and structural elucidation of Disperse Orange dyes, even at trace levels. scientificlabs.comsigmaaldrich.com It is frequently coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS) to analyze complex mixtures. oup.comresearchgate.net The technique involves selecting a specific precursor ion (typically the molecular ion of the dye) and subjecting it to fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity. labrulez.comlcms.cz

LC-MS/MS methods have been developed to monitor disperse azo dyes like Disperse Orange 1 in environmental water samples, achieving detection limits in the low nanogram-per-liter range. oup.com For example, a method for Disperse Orange 1 showed a precursor ion at m/z 319.0 and produced a characteristic product ion at m/z 122.0. lcms.cz This high degree of specificity allows for confident identification and quantification in complex matrices such as textiles, sludge, and foodstuffs. researchgate.netsciex.com The development of methods using fast polarity switching enables the analysis of both positive and negative ionizing dyes in a single run. labrulez.com

Table 3: MS/MS Transitions for Selected Disperse Orange Dyes

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Disperse Orange 1 319.0 122.0 Positive lcms.cz
Disperse Orange 3 243.0 122.0 Positive lcms.cz
Disperse Orange 3 243.09 197.09, 122.02 Positive mdpi.com

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the absorption properties of Disperse Orange dyes, which are directly related to their color. mdpi.com The technique measures the absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com Disperse Orange dyes, being azo dyes, exhibit characteristic broad absorption bands in the visible region, which arise from n→π* electronic transitions within the azo chromophore (-N=N-). nih.govmdpi.com

The maximum absorption wavelength (λmax) is a key characteristic of a dye. For Disperse Orange dyes, this peak typically falls within the orange region of the spectrum. For instance, in one study, the absorption maximum for a Disperse Orange dye was located at 440 nm. mdpi.com The solvent environment can influence the exact position of the λmax. sci-hub.se UV-Vis spectroscopy is routinely used in conjunction with HPLC (as a UV-Vis or DAD detector) to quantify the dye after separation. nih.gov It is also used to monitor the degradation or decolorization of dyes in treatment processes by observing the decrease in the characteristic absorption band. nih.govscienceopen.com

Table 4: Compound Names Mentioned

Compound Name
Acetonitrile
Disperse Blue 106
Disperse Blue 124
Disperse Blue 3
Disperse Blue 35
Disperse Blue 373
Disperse Orange 1
Disperse Orange 25
Disperse Orange 3
Disperse Orange 31
Disperse Orange 61
Disperse Red 1
Disperse Red 17
Disperse Violet 93
Disperse Yellow 3
Formic acid
Methanol
Quinoline-d7
Sudan-I-d5
3-nitroaniline-d4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including disperse dyes. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR), researchers can map the molecular structure and confirm the identity of a compound. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Functional Groups Relevant to Disperse Dyes This table provides general chemical shift ranges. Actual values for Disperse Orange 20 may vary based on the specific molecular environment and solvent used.

Functional Group Type Approximate Chemical Shift (δ, ppm) Proton Environment
Aromatic 6.5 - 8.5 Protons directly attached to benzene (B151609) rings
Alkoxy (-OCH₃) 3.7 - 4.0 Protons of a methyl group attached to an oxygen
Alkyl (Ar-CH₃) 2.2 - 2.5 Protons of a methyl group attached to an aromatic ring

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different chemical bonds. specac.com This creates a unique spectral "fingerprint" for a compound like Disperse Orange 20. researchgate.net

The FTIR spectrum of an azo dye reveals characteristic peaks that confirm its structural integrity. For Disperse Orange 20, key absorption bands would include those for N=N (azo group), C=C (aromatic rings), C-N, and C-O bonds. The presence and position of these peaks are vital for verifying the molecule's synthesis and for studying its interactions or degradation. iaea.org For example, a study on a similar dye, Disperse Orange 3, showed significant spectral features including N-H stretching, C=C aromatic stretching, and other characteristic bands that define the molecule. acs.org

Table 2: Typical FTIR Absorption Bands for Disperse Orange Dyes This table presents characteristic wavenumber ranges for the primary functional groups found in Disperse Orange 20 and similar azo dyes.

Wavenumber (cm⁻¹) Bond Functional Group Intensity
~3400 N-H Secondary Amine Medium, Broad
3000 - 3100 C-H Aromatic Medium to Weak
2850 - 2960 C-H Alkyl (e.g., -CH₃) Medium
~1600 C=C Aromatic Ring Medium to Strong
1500 - 1550 N=N Azo Group Medium to Weak
1200 - 1300 C-N Aryl-Amine Strong

Electrochemical Sensor Development for Disperse Orange Detection

The development of electrochemical sensors offers a sensitive, rapid, and cost-effective approach for detecting disperse dyes in various samples, particularly in wastewater. mdpi.comresearchgate.net These sensors operate by measuring the electrical changes (such as current or potential) that occur when the target dye molecule interacts with a specially designed electrode surface. mdpi.com The core of this technology lies in modifying electrodes with materials that enhance selectivity and sensitivity towards the dye. researchgate.net Nanomaterials, including carbon nanotubes, graphene derivatives, and metal nanoparticles, are frequently used for this purpose due to their high surface area and unique electronic properties. mdpi.comacs.org

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation (redox) processes of electroactive species like azo dyes. mdpi.com The primary electroactive center in most azo dyes is the -N=N- group. mdpi.com The reduction of this bond typically involves the transfer of electrons and protons, leading to the cleavage of the bond and the formation of aromatic amines. mdpi.com

A cyclic voltammogram plots the current response of a system to a sweeping potential. For a disperse dye, this can reveal characteristic peaks corresponding to its reduction or oxidation. mdpi.comresearchgate.net Studies on Disperse Orange 62, for example, used CV to study its direct cathodic reduction. mdpi.comresearchgate.net The observed peak potentials and currents provide qualitative and quantitative information about the dye. mdpi.com The redox behavior is often pH-dependent, with acidic conditions generally favoring the reduction process. mdpi.com The low solubility of disperse dyes in aqueous solutions can present challenges, sometimes requiring the use of non-aqueous solvents like dimethylformamide (DMF) or the addition of surfactants to improve dispersion and achieve clearer voltammetric signals. mdpi.comresearchgate.net

Biosensor Applications in Disperse Dye Monitoring

Biosensors represent an innovative frontier in environmental monitoring, combining a biological recognition element (like an enzyme or antibody) with a physicochemical transducer to detect specific substances. researchgate.net For disperse dyes, biosensors offer high specificity and sensitivity. researchgate.netresearchgate.net

One notable application is the use of DNA-based biosensors. Research has shown that certain disperse dyes, such as Disperse Orange 1, can interact with DNA, causing a decrease in the oxidation signals of guanine (B1146940) and adenine (B156593) bases. mdpi.com These interactions, which can indicate potential toxicity and damage to the DNA structure, can be measured electrochemically. mdpi.comresearchgate.net Another approach involves the development of immunosensors, which use antibodies that specifically bind to the target dye. A label-free impedimetric immunosensor for Disperse Orange 1 has been developed, where antibodies were immobilized on a modified electrode. The binding of the dye to the antibodies alters the electrode's impedance, allowing for sensitive detection. mdpi.com

Method Validation and Performance Metrics in Analytical Research

To ensure the reliability and accuracy of any new analytical method for quantifying disperse dyes, a thorough validation process is essential. This involves evaluating several key performance metrics to demonstrate that the method is fit for its intended purpose. epa.gov Important parameters include linearity, accuracy, precision, and the limits of detection and quantification. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision. epa.gov It is often calculated as the concentration corresponding to a signal-to-noise ratio of 3. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. epa.gov The LOQ is typically determined as the concentration giving a signal-to-noise ratio of 9 or 10. epa.govmdpi.com

Different analytical techniques exhibit different LODs and LOQs for disperse dyes. For instance, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) can achieve very low detection limits, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. nih.govoup.com

Table 3: Examples of LOD and LOQ for Disperse Dyes Using Various Analytical Methods

Dye Name Analytical Method LOD LOQ
Disperse Orange 1 LC-ESI-MS/MS ~2.0 ng/L ~8.0 ng/L
Disperse Orange 25 LC-ESI-MS/MS ~2.0 ng/L ~8.0 ng/L
Disperse Orange ERL HPTLC 0.3 µg/µL 1 µg/µL
Orange II Electrochemical Sensor (ZnO/NH₂-fMWCNTs) 0.57 nM 1.92 nM

Sources: acs.orgoup.comnih.govikm.org.my

Recovery and Precision Assessment

Detailed research findings and data tables regarding the recovery and precision assessment specifically for the chemical compound Disperse Orange 20 are not available in the currently accessible literature and search results.

Validation of analytical methods is a critical step in chemical analysis, establishing the performance characteristics of a procedure. This process typically involves evaluating parameters such as recovery and precision.

Recovery studies are performed to determine the accuracy of an analytical method. This measures the proportion of the known amount of an analyte that is successfully quantified from a sample matrix, indicating the extent of potential losses during sample preparation and analysis. It is typically expressed as a percentage.

Precision assesses the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD), with lower values indicating higher precision.

While general methodologies for the analysis of disperse dyes in various matrices like textiles, water, and foodstuffs exist, specific performance data such as recovery percentages and RSD values for Disperse Orange 20 have not been detailed in the available research. Studies often report these metrics for groups of dyes or for other specific, but different, disperse orange compounds. Without studies that have explicitly included Disperse Orange 20 (CAS No. 11100-24-6) in their validation experiments, no specific data on its recovery and precision can be provided.

Further research and publication of analytical methods that have been validated for Disperse Orange 20 are required to populate this area of scientific literature.

Environmental Behavior and Degradation Pathways of Disperse Orange Dyes

Adsorption and Sorption Mechanisms in Environmental Matrices

The removal of disperse dyes from wastewater is crucial, and adsorption has been identified as a highly effective method. This is attributed to its simplicity, cost-effectiveness, and high efficiency in capturing dye molecules from aqueous solutions. The interaction between the dye and the adsorbent material is influenced by a variety of factors, including the properties of the adsorbent and the physicochemical conditions of the solution.

A range of adsorbent materials have been developed and characterized for the removal of disperse orange dyes from aqueous environments. These materials are often selected for their high surface area, porosity, and the presence of functional groups that can interact with the dye molecules.

Notable adsorbents include:

Zeolites: Zeolites synthesized from cenospheres (a byproduct of coal combustion) have demonstrated high efficiency in removing Disperse Orange 25. Characterization of this zeolite adsorbent revealed morphological and structural properties suitable for dye adsorption. iwaponline.com

Activated Carbon: Activated carbon derived from various biomass sources is a widely used adsorbent. For instance, activated carbon produced from Holm Oak acorns has been effectively used for the removal of Disperse Orange 30. researchgate.net Similarly, activated carbon from Euphorbia rigida has shown a significant adsorption capacity for Disperse Orange 25. researchgate.net The effectiveness of activated carbon is largely attributed to its extensive microporous structure and large surface area.

Biomass-based Adsorbents: Low-cost adsorbents prepared from plant materials and agricultural waste, such as orange peels, have been investigated as sustainable alternatives for dye removal. preprints.org These materials are attractive due to their abundance and biodegradability.

The characterization of these adsorbents typically involves techniques such as Scanning Electron Microscopy (SEM) to study the surface morphology, Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore size distribution, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface functional groups.

To understand the dynamics of dye adsorption, kinetic and equilibrium models are applied to experimental data. These models provide insights into the adsorption mechanism, the rate of dye uptake, and the maximum adsorption capacity of the adsorbent.

Kinetic Models:

The rate at which disperse orange dyes are adsorbed onto various materials is often described by pseudo-first-order and pseudo-second-order kinetic models.

Pseudo-Second-Order Model: Research on the adsorption of Disperse Orange 25 onto activated carbon and zeolite has shown that the pseudo-second-order model provides the best fit for the experimental data. iwaponline.comscialert.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule.

Equilibrium Isotherm Models:

Equilibrium isotherms describe the distribution of the dye molecules between the liquid and solid phases at equilibrium. Commonly used models include the Langmuir, Freundlich, and Temkin isotherms.

Langmuir Isotherm: The Langmuir model was found to best describe the adsorption of Disperse Orange 25 on both activated carbon and zeolite, indicating a monolayer adsorption process on a homogeneous surface. iwaponline.comscialert.net

Freundlich Isotherm: This model is often applied to describe adsorption on heterogeneous surfaces.

Nernst Isotherm: In the case of Disperse Orange 30 adsorption on polyester (B1180765) fabric, the Nernst isotherm model provided the best correlation with the experimental data. iau.ir

Table 1: Kinetic and Equilibrium Model Parameters for Disperse Orange Dyes Adsorption

Disperse DyeAdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelMaximum Adsorption Capacity (qm)
Disperse Orange 25Activated CarbonPseudo-second-orderLangmuir200 mg/g
Disperse Orange 25ZeolitePseudo-second-orderLangmuir125 mg/g
Disperse Orange 30Polyester FabricPseudo-second-orderNernstNot Reported

The efficiency of the adsorption process for disperse orange dyes is significantly influenced by several operational parameters, including the pH of the solution, the temperature, and the initial dye concentration.

pH: The pH of the aqueous solution is a critical factor that affects the surface charge of the adsorbent and the ionization of the dye molecule. For the adsorption of Disperse Orange 30 on polyester, the highest adsorption was observed at a pH of 4.5. iau.ir In another study on Disperse Orange 30 using activated carbon, a pH of 2 resulted in the maximum dye removal efficiency. researchgate.net The optimal pH for the removal of Disperse Orange 25 by zeolite was found to be 6.10. iwaponline.com

Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetic energy of the dye molecules. The adsorption of Disperse Orange 30 on polyester was found to be an exothermic process, with adsorption decreasing as the temperature increased from 90°C to 110°C. iau.ir

Concentration: The initial concentration of the dye provides the driving force for the transfer of dye molecules from the solution to the adsorbent surface. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent, until the saturation of the available active sites. nih.gov Studies on Disperse Orange 25 and Disperse Orange 30 have shown that the adsorption capacity increases with the initial dye concentration. iau.irresearchgate.net

Table 2: Optimal Conditions for Disperse Orange Dye Adsorption

Disperse DyeAdsorbentOptimal pHOptimal Temperature (°C)Effect of Initial Concentration
Disperse Orange 30Polyester Fabric4.590Adsorption capacity increases with concentration
Disperse Orange 30Activated Carbon2Not ReportedNot Reported
Disperse Orange 25Zeolite6.10Not ReportedOptimal removal at 38.00 mg/L
Disperse Orange 2RLScenedesmus obliquus11Not ReportedOptimal removal at 20 ppm

Bioremediation and Biodegradation Studies

Bioremediation offers an environmentally friendly and cost-effective approach to the treatment of textile effluents containing disperse dyes. This process utilizes the metabolic potential of microorganisms to decolorize and degrade these complex organic compounds.

Various microorganisms, including bacteria and microalgae, have been investigated for their ability to decolorize and degrade disperse orange dyes.

Microalgae: The green microalga Scenedesmus obliquus has demonstrated significant potential for the bioremediation of Disperse Orange 2RL. Under heterotrophic conditions supplemented with glucose, this microalga achieved a decolorization of 98.14% at an optimal pH of 11 and a dye concentration of 20 ppm. researchgate.net Fourier-Transform Infrared (FT-IR) spectroscopy analysis revealed changes in the dye's chemical structure after treatment with the alga, indicating biodegradation. researchgate.net

Bacteria: The alkaliphilic bacterium Pseudomonas DL 17 has been shown to completely mineralize Disperse Orange 3 within 24 hours. sciensage.info This bacterium was able to adapt and effectively degrade the dye, highlighting the potential of extremophiles in bioremediation.

Enzyme-mediated degradation is a key mechanism in the bioremediation of azo dyes. Enzymes such as peroxidases have been shown to degrade disperse dyes. For instance, peroxidase isolated from cauliflower (Brassica oleracea) was reported to degrade Disperse Orange 25.

The initial and often rate-limiting step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is catalyzed by enzymes known as azo reductases. This process results in the formation of generally colorless but potentially hazardous aromatic amines.

In the biodegradation of Disperse Orange 3 by Pseudomonas DL 17, several enzymes, including azo reductase and nitroreductase, showed increased activity during the degradation process. sciensage.info The breakdown of the dye led to the formation of various metabolites, which were identified using techniques such as UV-Vis spectroscopy, FT-IR, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The identified metabolites included p-nitroaniline, p-phenylenediamine, acetanilide, and catechol. sciensage.info The formation and subsequent degradation of these intermediates are crucial in the complete mineralization of the parent dye molecule.

Table 3: Enzymes and Metabolites in the Biodegradation of Disperse Orange Dyes

Disperse DyeMicroorganismKey EnzymesIdentified Metabolites
Disperse Orange 3Pseudomonas DL 17Azo reductase, Nitroreductase, Tyrosinase, Superoxide (B77818) dismutase (SOD)p-nitroaniline, p-phenylenediamine, acetanilide, catechol

Aerobic and Anaerobic Degradation Pathways

The degradation of azo dyes, including disperse orange dyes, is highly dependent on the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions, azo dyes are generally recalcitrant to microbial degradation. ijcmas.com The electron-withdrawing nature of the azo group makes the molecule less susceptible to oxidative attack by microbial enzymes. ohsu.edu Consequently, in oxygenated environments such as the upper layers of soil and surface waters, Disperse Orange 20 is expected to persist with minimal breakdown.

Anaerobic Degradation: In anaerobic environments, such as sediments and wastewater treatment sludge, the primary degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). ijcmas.comnih.gov This process is carried out by a variety of anaerobic microorganisms that utilize the dye as a terminal electron acceptor. The breakdown of the azo bond results in the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye molecule. ijcmas.com The complete mineralization of these aromatic amines typically requires subsequent aerobic treatment. nih.gov

A study on the biodegradation of a similar dye, Disperse Orange S-RL, by a newly isolated strain of Acinetobacter sp. demonstrated significant decolorization under microaerophilic conditions. environmentandecology.com The optimal conditions for the degradation of Disperse Orange S-RL were found to be 30°C and a pH of 7.0, achieving over 90% decolorization. environmentandecology.com While this study was not on Disperse Orange 20 specifically, it provides insight into the potential for microbial degradation of similar disperse orange dyes.

Condition Degradation Pathway Primary Products General Efficiency for Azo Dyes
Aerobic OxidativeGenerally resistant, minimal degradationLow
Anaerobic Reductive Cleavage of Azo BondAromatic AminesHigh for color removal, but forms potentially toxic intermediates

Photodegradation and Chemical Oxidation Processes

In addition to microbial degradation, disperse dyes can be broken down by light and chemical oxidation processes.

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. researchgate.netmdpi.comsciencepublishinggroup.comsemanticscholar.org These processes are particularly effective for treating textile wastewater containing recalcitrant dyes like Disperse Orange 20. researchgate.netmdpi.comsciencepublishinggroup.comsemanticscholar.org Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺/H₂O₂). researchgate.netmdpi.comsciencepublishinggroup.comsemanticscholar.org

The hydroxyl radicals attack the dye molecule non-selectively, leading to the cleavage of the chromophoric groups and ultimately to the mineralization of the dye into carbon dioxide, water, and inorganic ions. mdpi.com The efficiency of AOPs depends on various factors, including pH, temperature, and the concentration of the dye and oxidizing agents. mdpi.com For instance, the Fenton process has been shown to be highly effective in decolorizing and degrading various azo dyes. cwejournal.org

A study on the photoelectrocatalytic oxidation of similar disperse azo dyes, Disperse Orange 1, Disperse Red 1, and Disperse Red 13, on Ti/TiO₂ nanotubular array electrodes demonstrated 100% discoloration after 60 minutes of treatment. unesp.br The process also resulted in approximately 70% removal of Total Organic Carbon (TOC) after 3 hours, indicating significant mineralization. unesp.br

AOP Technique Primary Oxidant General Mechanism Reported Efficiency for Disperse Azo Dyes
Ozonation (O₃)Ozone, Hydroxyl RadicalsDirect oxidation by O₃ and indirect oxidation by •OHHigh color removal, variable COD/TOC removal. cwejournal.org
UV/H₂O₂Hydroxyl RadicalsPhotolysis of H₂O₂ to generate •OHEffective for decolorization and mineralization. mdpi.com
Fenton (Fe²⁺/H₂O₂)Hydroxyl RadicalsCatalytic decomposition of H₂O₂ by Fe²⁺ to form •OHHigh efficiency for color and COD removal. cwejournal.org
Photoelectrocatalysis (Ti/TiO₂)Hydroxyl RadicalsGeneration of electron-hole pairs on the catalyst surface, leading to •OH formationHigh discoloration and mineralization rates. unesp.br

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (usually UV or visible light) to generate reactive oxygen species. mdpi.commdpi.comirost.irscholarsresearchlibrary.comresearchgate.netresearchgate.netnih.gov When the photocatalyst absorbs photons with energy greater than its band gap, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. mdpi.com

These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide radicals, which in turn attack and degrade the dye molecules adsorbed on the catalyst surface. mdpi.com The photocatalytic degradation of various orange dyes, such as Methyl Orange and Orange G, has been extensively studied, demonstrating the effectiveness of this technology. mdpi.commdpi.com While specific studies on Disperse Orange 20 are limited, the general mechanism is expected to be similar.

Research on the photocatalytic degradation of a disperse azo dye, Coralene Dark Red 2B, using a CeFeO₃ photocatalyst showed that the degradation followed first-order kinetics. scholarsresearchlibrary.com The study identified the hydroxyl radical as the primary active oxidizing species and established optimal conditions for degradation, including pH and catalyst concentration. scholarsresearchlibrary.com

The photostability of a dye refers to its ability to resist fading or degradation upon exposure to light. Commercial disperse dyes are generally designed to have high photostability to ensure the longevity of colored textiles. china-dyestuff.comskygroupchem.comaatcc.orgdyestuffscn.com However, this inherent stability also contributes to their persistence in the environment. The stability of disperse dyes can be influenced by factors such as the chemical structure of the dye, the intensity and wavelength of the light, and the presence of other chemical species. skygroupchem.com

"Self-healing" in the context of dyes typically refers to the reversible photodegradation, a phenomenon where a dye molecule that has been altered by light can revert to its original state. This has been observed in some dye-doped polymer systems but is not a widely reported characteristic of disperse dyes in environmental contexts.

Environmental Transport and Fate Modeling

Understanding the transport and fate of Disperse Orange 20 in the environment is essential for predicting its distribution and potential exposure pathways. cdc.govnih.govwiley.comresearchgate.netmdpi.com

Disperse dyes like Disperse Orange 20 are characterized by their low water solubility and hydrophobic nature. scialert.netenvironmentandecology.comosti.govresearchgate.netnih.gov This leads to a tendency for these dyes to partition from the water column to sediment and suspended organic matter. osti.gov Once in the sediment, they can persist for long periods, especially under aerobic conditions where degradation is slow. ijcmas.com

Partitioning Behavior of Disperse Orange 20 in Environmental Compartments (Water, Sediment, Air)

The environmental distribution of the azo dye, Disperse Orange 20, is governed by its fundamental physicochemical properties, which dictate its tendency to partition between water, sediment, and air. As a member of the disperse dye class, it is characterized by low aqueous solubility and a hydrophobic nature. This inherent hydrophobicity is a primary driver of its environmental fate, leading to a strong affinity for solid and organic phases over the aqueous phase.

The low water solubility of Disperse Orange 20 further limits its concentration in the dissolved phase in aquatic systems. Consequently, the bulk of the compound is anticipated to be found in benthic sediments, where it may persist.

With regard to atmospheric partitioning, the vapor pressure of Disperse Orange 20 is expected to be very low, a common characteristic of disperse dyes due to their molecular structure and size. This low volatility suggests that partitioning to the air is not a significant environmental transport pathway. Therefore, the atmospheric concentration of Disperse Orange 20 is anticipated to be negligible.

Detailed research findings providing specific partition coefficients for Disperse Orange 20 are not available in the public domain. The following table presents estimated environmental partitioning behavior based on the general characteristics of disperse dyes.

Table 1: Estimated Environmental Partitioning of Disperse Orange 20

Environmental CompartmentExpected Partitioning BehaviorGoverning Physicochemical Properties
Water LowLow water solubility, High octanol-water partition coefficient (Kow)
Sediment HighHigh soil organic carbon-water (B12546825) partitioning coefficient (Koc), High hydrophobicity
Air NegligibleLow vapor pressure, Low Henry's Law Constant

Theoretical and Computational Studies of Disperse Orange Dye Structures and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of dye molecules due to its favorable balance of accuracy and computational cost. dergipark.org.tracs.org By modeling the electron density, DFT can elucidate ground-state and excited-state properties, offering deep insights into the behavior of complex chromophores.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral (torsion) angles to find the conformation with the minimum energy. nih.gov For azo dyes, a critical aspect is the conformation around the central azo (–N=N–) bond, which typically exists in a more stable trans configuration compared to the cis form.

DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to obtain these optimized geometries. dergipark.org.trnih.gov The resulting parameters can be compared with experimental data from techniques like X-ray crystallography if available. For instance, in a study of a monoazo disperse dye, calculated bond lengths and angles using the B3LYP/6-31+G(d,p) method showed good agreement with experimental X-ray data. dergipark.org.tr Conformational analysis further explores the molecule's flexibility and identifies different stable conformers, which is crucial for understanding how the dye interacts with substrates like polyester (B1180765) fibers. acs.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. cureffi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

HOMO : Represents the orbital from which an electron is most easily donated. Its energy level (E_HOMO) is related to the molecule's ionization potential.

LUMO : Represents the orbital to which an electron is most easily accepted. Its energy level (E_LUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE) : The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A smaller gap generally implies that the molecule can be excited more easily, which corresponds to the absorption of longer wavelengths of light (a red-shift in color). It also indicates higher chemical reactivity and lower kinetic stability. researchgate.net

For azo dyes, the HOMO is typically localized on the more electron-rich parts of the molecule (the electron-donating group and part of the azo bridge), while the LUMO is concentrated on the electron-accepting portions. researchgate.netresearchgate.net DFT calculations provide precise values for these energy levels. While specific data for Disperse Orange 20 is scarce, studies on other orange azo dyes illustrate the typical findings.

CompoundMethodE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
Acid Orange 61 (Acidic Form)DFT--2.54 researchgate.net
Methyl Orange (Alkaline)CAM-B3LYP/6-311+G-6.49-1.015.48 researchgate.net
Methyl Orange (Acidic)CAM-B3LYP/6-311+G-8.31-5.322.99 researchgate.net

Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate experimental findings.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectrum. faccts.desemanticscholar.org The calculation predicts the maximum absorption wavelength (λ_max), which determines the dye's color. For many disperse dyes, TD-DFT calculations performed with functionals like B3LYP or CAM-B3LYP can predict λ_max values that are in close agreement with experimental measurements in various solvents. dergipark.org.trresearchgate.net For example, a combined experimental and theoretical study on a monoazo disperse dye showed that the calculated λ_max values deviated only slightly from those measured experimentally in different solvents. dergipark.org.tr

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable technique for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.trnih.gov Calculated chemical shifts are compared to a reference standard (like tetramethylsilane, TMS) to yield values that can be directly correlated with experimental spectra. These predictions help in assigning the signals in complex experimental NMR spectra to specific atoms in the molecule, confirming its structure. dergipark.org.tr

Quantum Chemical Modeling of Photophysical Processes

Photophysical processes describe the fate of a molecule after it absorbs light. Quantum chemical modeling provides a window into these ultrafast events, explaining phenomena like fluorescence, photoisomerization, and photodegradation.

Upon absorbing a photon, a dye molecule is promoted to an electronic excited state (e.g., S₁). From there, it can undergo several processes:

Fluorescence : Radiative decay back to the ground state (S₀).

Internal Conversion (IC) : Non-radiative decay to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC) : A non-radiative transition to a state with different spin multiplicity, most commonly from a singlet state to a triplet state (e.g., S₁ → T₁). d-nb.info

For azo dyes, trans-cis photoisomerization is a key process where light absorption can induce a rotation around the –N=N– bond. Theoretical models can map out the potential energy surfaces of the ground and excited states to identify the pathways for these transformations. researchgate.net For example, protonation was shown to shut down the photoisomerization in certain naphthalene-based azo dyes by altering the excited state potential energy landscape, locking the dye in the trans-configuration and promoting rapid decay back to the ground state. acs.org Understanding these dynamics is crucial for applications like molecular switches and optical data storage.

Photodegradation is the process by which a dye molecule is chemically broken down by exposure to light, leading to color fading. This is a significant issue for the textile industry. Theoretical investigations can model the potential mechanisms of this degradation. optica.orgrsc.org

A common pathway for azo dyes is the reductive cleavage of the azo bond (–N=N–), which breaks the chromophore and results in colorless amine products. optica.org Another major mechanism is photo-oxidation, where the excited dye interacts with oxygen to produce highly reactive species like singlet oxygen or free radicals, which then attack the dye molecule or surrounding polymer matrix. optica.orgacs.org

Quantum chemical calculations can be used to:

Identify the weakest bonds in the molecule in its excited state.

Model the reaction pathways of attack by reactive species (like hydroxyl radicals). cureffi.org

Calculate the activation barriers for different degradation reactions to determine the most likely pathway.

For instance, studies on the photodegradation of Disperse Orange 11 in a polymer matrix have explored various potential mechanisms, including photo-induced tautomerization and the formation of domains that can trap photodegraded fragments, which may then recombine. rsc.orgarxiv.orgaip.org While direct theoretical studies on the photodegradation pathways of Disperse Orange 20 are not readily found, the established computational approaches used for similar dyes provide a clear framework for how such an investigation would proceed. cureffi.org

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate interactions between dye molecules and substrates at an atomic level. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that govern dyeing, such as solubility, diffusion, and adsorption. By understanding these fundamentals, the dyeing behavior of disperse dyes like Disperse Orange 20 on substrates such as polyester can be predicted and optimized. researchgate.netkaust.edu.sa

MD simulations are frequently employed to analyze the effect of different chemical substituents on the dyeing properties of disperse dyes. researchgate.net Key parameters are calculated from these simulations to build a comprehensive picture of the dye-substrate system:

Solvent Accessible Surface Area (SASA): This parameter measures the surface area of the dye molecule that is accessible to the solvent. A higher SASA generally corresponds to better solubility of the dye in the dyeing medium. researchgate.net

Mean Squared Displacement (MSD) and Diffusion Coefficient (D): These values quantify the mobility of the dye molecules within the dyeing medium. A lower diffusion coefficient suggests that the dye molecules move more slowly, which can be due to factors like aggregation or stronger interactions with other molecules. researchgate.net

Interaction Energy: This is a critical calculation that determines the strength of the non-covalent interactions (e.g., van der Waals and electrostatic forces) between the dye and the substrate (e.g., polyester fibers) and between the dye and the solvent molecules. A stronger dye-fiber interaction energy is a key indicator of favorable adsorption and higher dye uptake. researchgate.netkaust.edu.sa

Research on azobenzene (B91143) disperse dyes has shown that modifying substituents can tune these properties to enhance dyeing performance. For instance, simulations have demonstrated that changing a substituent from an N-ethyl group to an N-acetoxyethyl or N-cyanoethyl group can decrease the dye's interaction with the solvent and increase its interaction with the polyester fiber. researchgate.net This shift in interaction energies leads to a higher dyeing uptake. researchgate.net The accuracy of these simulations is paramount; for example, using dispersion-corrected water models is crucial to prevent computational artifacts like the artificial stacking of dye molecules, ensuring the results more closely reflect experimental reality. uzh.ch

The findings from MD simulations can be summarized to illustrate the structure-performance relationship.

Dye SubstituentCalculated SASA in SolventCalculated Dye-Fiber Interaction EnergyPredicted Dyeing Uptake
N-ethylHighModerateGood (e.g., 85.3%)
N-cyanoethylMediumHighVery Good (e.g., 93.3%)
N-acetoxyethylLowVery HighExcellent (e.g., 95.5%)

This table is a conceptual representation based on findings from studies on similar disperse dyes, illustrating how molecular simulation data correlates with dyeing performance. researchgate.net

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a compound with its physical properties and biological or chemical activities, respectively. wikipedia.orgmdpi.com These models are invaluable in the design of new dyes, allowing for the prediction of their performance and potential environmental impact before synthesis, thus saving time and resources. researchgate.netresearchgate.net

Structure-Property Relationship (SPR) studies for disperse dyes focus on understanding how molecular features influence dyeing characteristics. researchgate.netresearchgate.net Key relationships include:

Molecular Structure and Color: The color of an azo dye is determined by its extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups. Theoretical calculations using methods like Density Functional Theory (DFT) can predict the absorption spectra of dyes, helping to fine-tune their structure to achieve desired shades. acs.orgdergipark.org.tr

Molecular Structure and Fastness: Properties like light and wash fastness are strongly dependent on the dye's molecular weight, polarity, and ability to interact with the fiber. For example, introducing urethane (B1682113) groups into the dye structure has been shown to increase molecular weight and improve fastness properties on polyamide fibers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating statistically validated mathematical equations to predict specific activities. wikipedia.org For dyes, QSAR is often applied to predict environmental fate and toxicity. researchgate.netnih.gov The development of a QSAR model involves:

Data Collection: Assembling a dataset of compounds with known structures and measured activity values (e.g., toxicity).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.

Model Building and Validation: Using statistical methods like multiple linear regression to build a model that links the descriptors to the activity. The model's predictive power is rigorously tested. mdpi.comresearchgate.net

Commonly used molecular descriptors in QSAR studies of dyes include quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Polar Surface Area (PSA), and counts of hydrogen bond donors/acceptors. researchgate.net These models are recognized by regulatory bodies like the OECD and REACH as effective tools for reducing animal testing. nih.gov

Predicted Property/ActivityRelevant Molecular DescriptorsSignificance
Toxicity (e.g., to aquatic life)logP (Octanol-Water Partition Coefficient), HOMO/LUMO Energies, Molecular WeightPredicts environmental safety and guides the design of less harmful dyes. nih.gov
BiodegradabilityNumber of Azo Bonds, Polar Surface Area (PSA), Presence of Specific Functional GroupsAssesses the persistence of the dye in the environment.
Color Removal (e.g., by oxidation)HOMO/LUMO Energies, Hydrogen Bond Donor Count, Number of AtomsPredicts the efficiency of wastewater treatment processes for dye removal. researchgate.net

Interactions with Polymeric and Environmental Substrates: a Mechanistic Approach

Dye-Fiber Interactions at a Molecular Level

Disperse dyes, including Disperse Orange 20, are designed for coloring hydrophobic fibers. unito.it Their effectiveness relies on specific molecular interactions that facilitate their uptake and retention within the polymer structure.

Disperse Orange 20, being a non-ionic and sparingly water-soluble compound, is well-suited for dyeing hydrophobic fibers like polyester (B1180765), nylon, and cellulose (B213188) acetate. unito.itmdpi.com The dyeing process involves the transfer of individual dye molecules from an aqueous dispersion onto the fiber surface, followed by diffusion into the polymer matrix. scribd.com

The primary forces governing the adsorption and subsequent absorption of Disperse Orange 20 onto these fibers are:

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. They play a significant role in the initial attraction of the non-polar dye molecule to the hydrophobic fiber surface. mdpi.comscribd.com

Dipole-Dipole Interactions: The asymmetrical structure of many disperse dye molecules results in permanent dipoles. scribd.com These can interact with polarized bonds present on the surface of fibers like polyester and nylon, contributing to the binding energy. scribd.com

Hydrogen Bonds: Although weaker than in the case of hydrophilic fibers, hydrogen bonds can form between specific groups on the dye molecule (e.g., nitro or amino groups) and suitable sites on the polymer chain. mdpi.commdpi.com

The dyeing of polyester with disperse dyes is particularly effective at high temperatures (around 130°C) or with the use of a carrier. scribd.comscribd.com These conditions increase the thermal energy of the polymer chains, causing them to move and create temporary voids or "free volume". crimsonpublishers.com This increased polymer chain mobility allows the small Disperse Orange 20 molecules to penetrate and become entrapped within the fiber's internal structure. scribd.comcrimsonpublishers.com

Fiber TypePrimary Interaction Mechanisms with Disperse Orange 20Key Dyeing Considerations
PolyesterVan der Waals forces, Dipole-dipole interactionsHigh temperature (approx. 130°C) or carrier required to overcome the highly crystalline structure. scribd.comscribd.com
NylonVan der Waals forces, Dipole-dipole interactions, potential for some hydrogen bondingLower dyeing temperatures are possible compared to polyester due to a more open polymer structure. scribd.com
AcetateVan der Waals forces, Dipole-dipole interactionsDisperse dyes were originally developed for cellulose acetate. scribd.com

The rate at which Disperse Orange 20 penetrates a polymer fiber is governed by diffusion kinetics. This process is crucial for achieving a level and deep dyeing. The diffusion of disperse dyes into a polymer matrix like polyester is a complex process influenced by several factors. crimsonpublishers.com

Diffusion of the dye in the aqueous phase to the fiber surface. scribd.com

Adsorption of the dye onto the fiber surface. scribd.com

Diffusion from the fiber surface into the interior of the polymer. scribd.comcrimsonpublishers.com

The third step, intra-fiber diffusion, is typically the slowest and therefore the rate-determining step. crimsonpublishers.com The rate of diffusion is quantified by the diffusion coefficient (D), which is influenced by temperature, dye molecule size, and the polymer's physical state. scribd.comcrimsonpublishers.com

Studies on similar disperse dyes, such as C.I. Disperse Orange 30, have shown that the diffusion coefficient increases with temperature. crimsonpublishers.comcrimsonpublishers.com This is because higher temperatures provide the polymer chains with enough energy to create the transient free volume necessary for the dye molecules to move through the matrix. crimsonpublishers.com The energy barrier that a dye molecule must overcome to diffuse into the polymer is known as the activation energy of diffusion. crimsonpublishers.com For instance, research on Disperse Orange 30 revealed a lower activation energy for its liquid form compared to its commercial powder form, indicating an easier diffusion process for the liquid variant. crimsonpublishers.com The transport of molecules within these dense polymer networks follows a solution-diffusion mechanism, where the molecules first dissolve in the matrix and then move down a concentration gradient. acs.org

Table: Factors Influencing the Diffusion of Disperse Orange 20 in Polymer Matrices
FactorEffect on Diffusion RateMechanism
TemperatureIncreasesEnhances polymer chain mobility, creating free volume for dye penetration. crimsonpublishers.com Increases the kinetic energy of dye molecules. crimsonpublishers.com
Dye Molecule SizeDecreases with increasing sizeSmaller molecules have higher diffusion coefficients as they can more easily navigate the polymer network. scribd.com
Polymer StructureSlower in highly crystalline polymers (e.g., polyester)A more compact and ordered structure presents a greater physical barrier to diffusion. crimsonpublishers.com
CarrierIncreasesSwells the fiber, lowering the glass transition temperature and facilitating dye entry. scribd.com

Interactions with Biosorbents and Natural Organic Matter

The release of Disperse Orange 20 into the environment necessitates an understanding of its interactions with natural materials, which can act as biosorbents, influencing its fate and transport.

Biosorption is a process where biological materials bind pollutants through various physical and chemical interactions. nih.gov Materials like agricultural waste (e.g., olive pomace, orange peels) and microbial biomass have shown potential for adsorbing disperse dyes from wastewater. mdpi.comneliti.commdpi.com

The binding mechanisms involved are multifaceted and depend on the specific biosorbent and its surface functional groups, such as carboxyl, hydroxyl, and amino groups. nih.govfrontiersin.org For non-ionic dyes like Disperse Orange 20, the interactions are often dominated by:

Hydrogen Bonding: Formation of hydrogen bonds between the dye molecule and functional groups on the biosorbent surface. mdpi.commdpi.com

Hydrophobic Interactions: The tendency of the non-polar dye to move from the aqueous phase to the surface of the biosorbent. researchgate.net

Studies using olive pomace as a biosorbent for disperse dyes, including a Disperse Orange, indicated that the adsorption is likely due to weak forces, with FTIR analysis suggesting interactions between the dye and the cellulose-like components of the pomace. mdpi.com The high porosity and large surface area of powdered biosorbents enhance the number of available active sites for dye adsorption. mdpi.comfrontiersin.org

The efficiency of Disperse Orange 20 binding to biosorbents is significantly affected by environmental conditions such as pH, temperature, and initial dye concentration. mdpi.comnih.govmdpi.com

pH: The pH of the solution can alter the surface charge of the biosorbent and the speciation of the dye. neliti.comfrontiersin.org For non-ionic disperse dyes, the role of electrostatic interactions is generally considered minimal. mdpi.com However, pH can influence the biosorbent's functional groups. neliti.com For instance, in acidic conditions, the surface of some biosorbents may become positively charged, which could potentially lead to competition with any cationic species but might also favor interactions with the electron-rich parts of the dye molecule. neliti.com Studies on other disperse dyes have shown optimal adsorption at acidic pH values. neliti.com

Temperature: The effect of temperature can indicate whether the adsorption process is endothermic or exothermic. For some disperse dyes, an increase in temperature enhances removal, suggesting an endothermic process where higher temperatures favor adsorption. mdpi.comjournalijar.com This was observed in the adsorption of a Disperse Orange dye onto olive pomace, which was ineffective at low temperatures but efficient at 100°C, mimicking dyeing conditions. mdpi.com

Contact Time and Initial Concentration: The rate of adsorption is typically rapid initially as the dye molecules occupy the readily available surface sites, and then it slows down as the sites become saturated, eventually reaching equilibrium. mdpi.com The amount of dye adsorbed per unit mass of the biosorbent generally increases with the initial dye concentration until the adsorbent reaches its maximum capacity. mdpi.commdpi.com

Table: Impact of Environmental Parameters on Disperse Orange 20 Biosorption
ParameterGeneral Influence on Binding AffinityRationale
pHInfluences biosorbent surface chemistry; optimal binding often occurs at specific pH ranges. neliti.commdpi.comAlters the protonation state of functional groups on the biosorbent surface, affecting potential hydrogen bonding and other weak interactions. nih.govneliti.com
TemperatureCan be endothermic (adsorption increases with temperature) or exothermic. mdpi.comjournalijar.comAffects dye solubility, mobility, and the energy of the biosorption process. mdpi.com
Initial Dye ConcentrationAdsorption capacity generally increases with concentration up to a saturation point. mdpi.commdpi.comProvides a greater driving force to overcome mass transfer resistance between the aqueous and solid phases. mdpi.com
Biosorbent DosagePercentage of dye removal increases, but adsorption capacity (mg/g) decreases. mdpi.commdpi.comA higher dose provides more binding sites, but many may remain unsaturated, leading to a lower efficiency per unit mass. mdpi.commdpi.com

Biological and Ecotoxicological Research of Disperse Orange Dye Transformation Products and Environmental Impact

Ecotoxicity Assessment in Aquatic Ecosystems

The discharge of textile dyes into water bodies poses a significant threat to aquatic life. informaticsjournals.co.in Azo dyes, including Disperse Orange dyes, are of particular concern due to their persistence and potential toxicity. informaticsjournals.co.indocsdrive.com The ecotoxicity of these dyes and their degradation products is a critical area of research to understand their full environmental impact.

Impact on Algal Growth and Photosynthesis

Studies on the impact of disperse dyes on algae, the primary producers in many aquatic food webs, have shown varied results. colby.edu For some azo dyes, inhibitory effects on algal growth have been observed at concentrations as low as 1 mg/L. colby.edu The presence of dyes in water can attenuate light, thereby hindering photosynthesis. informaticsjournals.co.in Research on the specific effects of Disperse Orange 20 on algal growth and photosynthesis is necessary to fully assess its environmental risk. For instance, one study found that while some dyes suppress primary production, the effect was not always statistically significant. colby.edu Another study on the green microalga Scenedesmus obliquus showed that it could decolorize Disperse Orange-2RL, with the highest degradation percentage observed under specific heterotrophic conditions. researchgate.netnih.gov

Effects on Aquatic Invertebrates (e.g., Daphnia similis)

Aquatic invertebrates are a crucial link in the aquatic food chain, and their sensitivity to pollutants can have cascading effects on the ecosystem. While some studies on azo disperse dyes have indicated sensitivity in aquatic invertebrates during chronic exposure, research on Disperse Orange 1, a related compound, showed no toxic effects on Daphnia similis. gazette.gc.cadntb.gov.uacanada.caresearchgate.netnih.gov However, another study mentions that Disperse Orange 1 can cause mutagenic activity, DNA damage, and cytotoxicity in D. similis. uta.edu This highlights the need for further investigation into the specific impacts of Disperse Orange 20 on various invertebrate species. The toxicity of azo dyes to invertebrates can be influenced by factors such as the dye's molecular weight and structure. gazette.gc.cacanada.ca

Acute and Chronic Toxicity to Fish Species

The toxicity of azo dyes to fish is a significant concern. Acute toxicity tests on fish for some azo disperse dyes have shown no effects near their water solubility limits; however, chronic studies have revealed sensitivity, particularly with smaller molecular weight dyes. gazette.gc.cacanada.ca This suggests that long-term exposure to even low concentrations of these dyes could be harmful to fish populations. The degradation of azo dyes can lead to the formation of aromatic amines, which are known to have toxic effects on fish. mst.dk Specific data on the acute and chronic toxicity of Disperse Orange 20 to various fish species is essential for a comprehensive risk assessment.

Investigation of Degradation Product Biological Activity (excluding human clinical data)

Genotoxicity Studies in in vitro Cell Lines (e.g., HepG2 cells, lymphocytes)

In vitro studies using cell lines are valuable for assessing the genotoxic potential of chemical compounds. Research on Disperse Orange 1 has demonstrated its ability to induce DNA damage and micronuclei formation in human hepatoma (HepG2) cells and human lymphocytes. informaticsjournals.co.inresearchgate.netnih.govcapes.gov.br One study found that Disperse Orange 1 induced genotoxic effects in HepG2 cells at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 μg/mL. researchgate.netnih.gov Another study observed a dose-dependent increase in micronuclei frequency in both lymphocytes and HepG2 cells exposed to Disperse Orange 1. researchgate.netnih.gov Specifically, in lymphocytes, a dose-response was seen up to 1.0 µg/mL, while for HepG2 cells, the threshold for this increase was 2.0 µg/mL. researchgate.netnih.gov The compound was also found to induce apoptosis in HepG2 cells after 72 hours of contact. researchgate.netnih.gov

Mutagenicity Testing (e.g., Ames Test)

The Ames test, which uses Salmonella typhimurium strains, is a widely used method for assessing the mutagenic potential of chemicals. Studies on Disperse Orange 1 have shown positive results in the Ames test, indicating its mutagenic activity. researchgate.netnih.gov The dye was found to primarily induce frameshift mutations, with enhanced mutagenicity observed in bacterial strains that overproduce nitroreductase and o-acetyltransferase. researchgate.netnih.gov This suggests that the metabolic activation of Disperse Orange 1 by these enzymes is a critical step in its mutagenic action.

Biotransformation by Microorganisms and Metabolite Identification

The biotransformation of disperse dyes, such as Disperse Orange 20 and its analogs, by microorganisms is a critical area of research for understanding their environmental fate and developing bioremediation strategies. Microorganisms, through enzymatic actions, can break down the complex structures of these dyes into various metabolites. This process is influenced by the microbial species, the chemical structure of the dye, and environmental conditions.

Several microorganisms have been identified for their capacity to decolorize and degrade disperse dyes. For instance, the microalga Scenedesmus obliquus has demonstrated the ability to decolorize Disperse Orange 2RL, a related azo dye. nih.gov Under optimal heterotrophic conditions with glucose, at a pH of 11, a nitrogen concentration of 1 g/L, and a dye concentration of 20 ppm, S. obliquus achieved a 98.14% decolorization rate. nih.gov The degradation process involves the breaking of the azo bond (–N=N–), which is a key step in the detoxification of azo dyes.

In a study on the biotransformation of a similar xylidine (B576407) orange dye by the marine-derived bacterium Lysinibacillus sphaericus D3, the degradation products were identified. researchgate.net The process involved the reduction of the azo group, followed by further degradation into lower molecular weight aromatic compounds. researchgate.net

Table 1: Examples of Microorganisms and Metabolites in Disperse Dye Biotransformation

Microorganism Dye Identified Metabolites
Lysinibacillus sphaericus D3Xylidine OrangeNaphthol, Naphthylamine-6-sulfonic acid, 2-6-dihydroxynaphthalene, Bis-dinaphthylether researchgate.net
Paenibacillus terrigena KKW2-005Reactive Red 141Sodium 3-diazenylnaphthalene-1,5-disulfonate, Sodium naphthalene-2-sufonate, 4-chloro-1,3,5-triazin-2-amine, N1-(1,3,5-triazin-2-yl)benzene-1,4-diamine jmb.or.kr
Nitroreductase (enzyme)Disperse Red 732-(2-(4-((2-cyanoethyl)(ethyl)amino)phenyl)hydrazinyl)-5-nitrobenzonitrile nih.gov
Nitroreductase (enzyme)Disperse Red 783-((4-((4-amino-2-chlorophenyl) diazenyl)phenyl) (ethyl)amino)propanenitrile nih.gov
Nitroreductase (enzyme)Disperse Red 167(3-acetamido-4 - ((4-amino-2-chlorophenyl) diazenyl) phenyl) azanediyl) bis (ethane-2,1-diyl) nih.gov

This table is interactive. Click on the headers to sort the data.

It is important to note that the intermediates formed from azo dye biodegradation can sometimes be toxic. jmb.or.kr For example, some aromatic amines, which are common metabolites of azo dye reduction, are known sensitizers. researchgate.net Therefore, a complete understanding of the degradation pathway is essential for a thorough risk assessment.

Environmental Risk Assessment Methodologies (focused on chemical fate)

The environmental risk assessment of disperse dyes like Disperse Orange 20 focuses on their persistence, bioaccumulation potential, and inherent toxicity, which collectively determine their chemical fate and potential for harm. canada.ca Due to their low water solubility and hydrophobic nature, disperse dyes have a significant tendency to adsorb to sediments and bioconcentrate in organisms. scbt.com

Methodologies for assessing environmental risk often involve a weight-of-evidence approach, considering various lines of evidence. canada.ca This includes:

Physical-Chemical Properties: Azo disperse dyes generally exhibit low water solubility (<1 mg/L) and moderate to high octanol-water partition coefficients (log Kow), suggesting a potential for bioaccumulation. canada.cacanada.ca

Persistence: These dyes are often not readily biodegradable, though they may be inherently biodegradable. scbt.com Their molecular size can limit the rate of biodegradation. scbt.com

Bioaccumulation: While high log Kow values suggest a potential for bioaccumulation, factors like large molecular size can reduce the rate of uptake by organisms. canada.ca

Ecotoxicity: Non-ionic disperse dyes can be toxic to aquatic organisms. scbt.com

Screening assessments, such as those conducted under the Canadian Environmental Protection Act, 1999 (CEPA 1999), categorize substances based on these criteria to prioritize them for further evaluation. canada.ca For instance, Disperse Orange 30 was identified as a high priority for screening due to its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms. canada.ca

Bioaccumulation Potential Studies in Environmental Organisms

Bioaccumulation is a key concern for hydrophobic compounds like disperse dyes. Studies on bioaccumulation potential are essential for understanding the risk of these substances entering and moving up the food chain. scbt.com The tendency for bioaccumulation is often predicted by the octanol-water partition coefficient (Kow). Disperse dyes typically have moderate to high log Kow values, indicating a potential for high bioaccumulation. canada.ca

However, experimental data on specific Azo Disperse Dyes have sometimes shown no significant potential for bioconcentration from water. canada.ca This discrepancy can be attributed to factors like the large molecular diameter of these dyes, which may limit their uptake rate across biological membranes. canada.ca It is a "slow in, slow out" process, meaning that while uptake is slow, elimination may also be slow, potentially still leading to significant bioaccumulation over time. canada.ca

The potential for bioaccumulation raises concerns about the transfer of these compounds through the food chain, which could ultimately affect human health. scbt.commdpi.com The recalcitrant nature of these dyes in the environment contributes to their potential to bioaccumulate in sediments and soil, and from there, into aquatic organisms. sci-hub.se

Table 2: Factors Influencing Bioaccumulation Potential of Azo Disperse Dyes

Factor Indication for Bioaccumulation Counteracting Influence Reference
Octanol-Water Partition Coefficient (log Kow)Moderate to high values (e.g., 3.4 to 5.7) suggest a potential for high bioaccumulation. canada.ca
Water SolubilityLow water solubility contributes to partitioning into fatty tissues of organisms. scbt.com
Molecular SizeLarge molecular diameter can reduce the rate of uptake from water.Kinetic constraints also apply to elimination, potentially still leading to significant bioaccumulation. canada.ca
BiodegradationGenerally not readily biodegradable, leading to persistence and longer exposure times for organisms. scbt.com

This table is interactive. Click on the headers to sort the data.

Environmental Monitoring Techniques for Dyes and Metabolites

Effective environmental monitoring is crucial for assessing the extent of contamination by disperse dyes and their metabolites in various environmental compartments. Due to the low concentrations at which these compounds can be present in water, sensitive analytical methods are required.

A common and effective technique for the analysis of disperse azo dyes in environmental water samples is Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . researchgate.net This method allows for the pre-concentration of the dyes from water samples and their subsequent sensitive and selective detection and quantification. researchgate.net

For a suite of nine disperse dyes, a validated SPE-LC-ESI-MS/MS method achieved low limits of detection and quantification, in the range of nanograms per liter (ng L⁻¹). researchgate.net This level of sensitivity is necessary to detect these contaminants in environmental waters. researchgate.net

Environmental monitoring projects have been undertaken to analyze for the presence of specific disperse dyes in wastewater treatment plant effluents. For example, a Canadian monitoring project analyzed for four Azo Disperse Dyes, including Disperse Orange 5 and Disperse Orange 13, in effluents from 26 wastewater treatment plants. canada.ca In addition to water samples, house dust has also been identified as a significant reservoir for azobenzene (B91143) disperse dyes, with high-resolution mass spectrometry being used for their characterization. nih.gov

Emerging Research Frontiers and Future Directions for Disperse Orange Dyes

Advanced Remediation Technologies and Sustainable Practices

The textile industry is a major consumer of water and producer of dye-contaminated wastewater, making the development of effective treatment methods a critical area of research. bohrium.commdpi.com Traditional physical and chemical methods for treating textile wastewater can be costly and sometimes generate secondary pollutants. texspacetoday.comnih.gov Consequently, research is increasingly focused on advanced, sustainable, and eco-friendly remediation technologies. nih.govencyclopedia.pub

Bioremediation, which utilizes microorganisms like bacteria, fungi, and algae, is a cost-effective and environmentally sound approach to degrade complex dye molecules. texspacetoday.comnih.govmdpi.com Fungi, for instance, produce extracellular enzymes capable of breaking down complex organic structures, while certain bacteria are particularly effective at degrading azo dyes. mdpi.com Microalgae can transform, degrade, and adsorb dyes, with some studies showing higher degradation rates than bacteria and fungi. texspacetoday.com One study investigated the use of the alkaliphile Pseudomonas DL17 for the complete mineralization of Disperse Orange 3 within 24 hours. sciensage.info Another study showed that Trichosanthes diocia peroxidase could decolorize Disperse Orange 25 by up to 61.2% in the presence of a redox mediator. updatepublishing.com

Advanced Oxidation Processes (AOPs) are another powerful tool for dye removal. bohrium.com These processes, which include ozonation and Fenton-based treatments, generate highly reactive hydroxyl radicals that can break down persistent organic pollutants like azo dyes. bohrium.com Hybrid systems that combine AOPs with biological treatments are often more effective than individual techniques. bohrium.com

Adsorption remains a widely studied and promising technology for dye removal due to its efficiency, low cost, and simplicity. frontiersin.org Research is focused on developing novel and low-cost adsorbents from various materials, including agricultural by-products, biomaterials, and nanomaterials. frontiersin.orgiwaponline.com For example, zeolites synthesized from industrial by-products like coal fly ash have shown high removal efficiency for disperse dyes. iwaponline.com A study using cenosphere-derivatized zeolite demonstrated up to 96% removal of Disperse Orange 25. iwaponline.com Similarly, olive pomace has been effectively used as a biosorbent to remove and recover Disperse Orange 30. mdpi.com

Table 1: Selected Remediation Technologies for Disperse Orange Dyes

Remediation Technology Target Dye Adsorbent/Microorganism Removal Efficiency Source
Bioremediation Disperse Orange 3 Pseudomonas DL17 Complete mineralization within 24 hrs sciensage.info
Bioremediation Disperse Orange 25 Trichosanthes diocia peroxidase 61.2% updatepublishing.com
Adsorption Disperse Orange 25 Cenosphere-derivatized zeolite 96.00% iwaponline.com
Adsorption Disperse Orange 30 Olive pomace >90% mdpi.comresearchgate.net
Adsorption Direct Orange 26 Peat Max. capacity: 17.7 mg/g bibliotekanauki.pl

Sustainable practices in the textile industry also involve a shift towards "green chemistry" principles, such as designing dyes with higher fixation rates to minimize waste and using less hazardous chemicals. sustainability-directory.com

Interdisciplinary Approaches in Dye Research (e.g., Materials Science, Environmental Engineering)

The complex challenges posed by disperse dyes necessitate interdisciplinary collaboration, particularly between materials science, environmental engineering, and chemistry. sustainability-directory.comdigitellinc.com This integrated approach fosters innovations from the molecular design of dyes to their ultimate removal from wastewater.

Materials Science plays a crucial role in developing advanced functional materials for dye adsorption and removal. iwaponline.comresearchgate.net Researchers are designing and synthesizing novel materials, including nanomaterials, metal oxides, polymer composites, and biomaterials, with high selectivity and removal capacity for azo dyes. iwaponline.com These materials offer advantages like quick response, reversibility, and the generation of fewer harmful by-products. iwaponline.comresearchgate.net For instance, the development of supramolecular azopolyimide films is being explored, which combines high thermal stability with the photo-responsive nature of azo-chromophores, potentially for use in flexible electronics. mdpi.com

Environmental Engineering focuses on the practical application and optimization of remediation technologies. ascelibrary.org This includes designing efficient reactor systems for biological treatments, such as rotating biological contactors, and developing hybrid processes that combine physical, chemical, and biological methods for treating complex textile wastewater. bohrium.commdpi.com Engineers also apply optimization techniques like Response Surface Methodology (RSM) to determine the most effective operational conditions for dye removal processes, considering factors like pH, contact time, and adsorbent dosage. iwaponline.com

The synergy between these fields is evident in studies that synthesize novel adsorbents (materials science) and then rigorously test and optimize their performance in wastewater treatment systems (environmental engineering). iwaponline.com Furthermore, the connection between organic chemistry and biochemistry allows for the synthesis of new azo dyes and the subsequent study of their biological activities and degradation pathways, bridging the gap between synthesis and real-world applications. digitellinc.com

Development of Novel Analytical Probes for Environmental Detection

The potential environmental and health risks associated with certain azo dyes necessitate the development of sensitive and accurate analytical methods for their detection in various matrices, including water and foodstuffs. ontosight.aimdpi.com Research in this area is focused on creating novel analytical probes and improving existing techniques to detect even trace levels of these compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photodiode Array (PDA) and Mass Spectrometry (MS) is a standard and powerful technique for the analysis of disperse dyes. waters.com The addition of mass detection significantly enhances confidence in compound identification and allows for the analysis of co-eluting components. waters.com Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater sensitivity and accuracy, making it ideal for determining allergenic disperse dyes in complex samples like foodstuffs. researchgate.netnih.gov A validated UHPLC-MS/MS method has been successfully used to simultaneously determine 20 different disperse dyes, demonstrating excellent linearity and low limits of detection. nih.gov

Electrochemical sensing strategies are emerging as powerful, cost-effective, and portable tools for the detection of synthetic orange dyes. mdpi.com Research in this area includes the development of chemically modified electrodes and advanced nanomaterial-based platforms that utilize carbon nanotubes, graphene, and metal nanoparticles to achieve exceptional sensitivity. mdpi.com These sensors detect dyes based on their redox behavior and interaction with the electrode surface. mdpi.com

Table 2: Modern Analytical Techniques for Disperse Dye Detection

Analytical Technique Target Key Features Source
HPLC with PDA and MS Disperse Dyes Enhanced confidence in identification; impurity analysis. waters.com
UHPLC-MS/MS 20 Allergenic Disperse Dyes High sensitivity and accuracy; suitable for complex matrices like food. researchgate.netnih.gov
Electrochemical Sensors Synthetic Orange Dyes Potential for portability and high sensitivity; utilizes nanomaterials. mdpi.com
Thin Layer Chromatography (TLC) Dyes in wastewater Used for initial screening and identification.

The ability to detect these dyes is crucial for monitoring pollution, assessing the effectiveness of remediation strategies, and ensuring compliance with safety regulations. mdpi.comwaters.com

Predictive Modeling for Environmental Behavior and Transformations

To effectively assess the risks associated with disperse dyes, it is essential to understand their fate and transport in the environment. sustainability-directory.com Predictive modeling has become an indispensable tool in this endeavor, allowing researchers to simulate and forecast the environmental behavior and transformation of these compounds. sustainability-directory.comnih.gov

Mathematical models are being developed to predict the degradation kinetics of azo dyes under various treatment processes. For example, models have been created to describe the photodegradation of anthraquinone (B42736) disperse dyes, successfully predicting the reaction performance under different conditions. ascelibrary.org In another study, various secondary growth models were used to describe the biodegradation of Congo Red by Acinetobacter baumannii, with the Luong model providing the best fit to the experimental data. hibiscuspublisher.com Such models can provide valuable constants that can be used in further modeling efforts. hibiscuspublisher.com

Furthermore, computational intelligence techniques, such as gene expression programming and support vector regression, are being employed to predict the optimal parameters for the bioreduction of azo dyes. mdpi.com These advanced modeling approaches can handle the nonlinear biological interactions that simpler models may not fully capture. mdpi.com The overarching goal of this research is to develop robust and validated models that can accurately predict the mobility, degradation, and transformation of dyes in soil, water, and air, thus supporting effective risk assessment and management strategies. sustainability-directory.com

Exploration of New Azo Chromophore Architectures for Specific Academic Applications

Beyond their traditional use in textiles, azo compounds are the subject of fundamental research due to their unique photo-responsive properties. mdpi.comcinz.nz The azo group (–N=N–) can undergo a reversible trans-cis isomerization when irradiated with light, effectively acting as a molecular switch. mdpi.comcinz.nz This has spurred the exploration of new azo chromophore architectures for a variety of specific academic and technological applications.

Researchers are synthesizing novel azo dyes with tailored properties for use in advanced materials. mdpi.comsapub.org By modifying the chemical structure, scientists can influence the color, stability, and dyeing characteristics of the compounds. mdpi.comsapub.org For example, new azo disperse dyes derived from 4-aminoantipyrine (B1666024) have been synthesized and successfully applied to polyester (B1180765) fabrics, showing good fastness properties. sapub.org

There is also significant interest in creating azo polymers with unique architectures. dtic.mil "Click" chemistry has emerged as a versatile and efficient method for attaching azo chromophores to polymer backbones, allowing for the creation of new functional materials under mild conditions. mcgill.caacs.org This approach facilitates the construction of azo dyes with new shapes and their integration into larger molecular architectures for applications such as nonlinear optics and photo-responsive systems. mcgill.caacs.org

The design of novel azo compounds extends to their potential use in dye-sensitized solar cells and as bioactive agents. digitellinc.comekb.eg New architectures, such as donor-acceptor-π–acceptor-donor systems based on thiadiazole, are being investigated for their electrochemical and optical properties. ekb.eg The ability to synthesize and study the bioactivity of new azo dyes in undergraduate laboratory settings highlights the interdisciplinary nature of this research, connecting organic synthesis with medicinal chemistry and biology. digitellinc.com This exploration of new molecular designs is crucial for advancing fields like materials science, photopharmacology, and molecular electronics. researchgate.net

Q & A

Q. What are the optimal spectroscopic conditions for analyzing Disperse Orange 3 (DO3), and how do concentration-dependent effects influence its spectral properties?

Methodological Answer: DO3 exhibits concentration-dependent spectral shifts. At 10⁻⁴ M in ethanol, its maximum absorption (λmax) occurs at 443 nm with a molar extinction coefficient (εmax) of 1.35 × 10⁴ M⁻¹ cm⁻¹. Lower concentrations (e.g., 40 µM) reduce aggregation-induced quenching, enhancing fluorescence analysis. Use UV-Vis spectroscopy with ethanol as a solvent to minimize polarity effects. For fluorescence studies, employ λex = 440 nm and monitor Stokes shift (Δλ = 89 nm) to assess photophysical behavior .

Q. How can researchers ensure safe handling and storage of DO3 to prevent degradation or contamination in experimental settings?

Methodological Answer: DO3 is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Store in airtight containers in well-ventilated areas (P403+P233). Use personal protective equipment (gloves, goggles) to avoid direct contact. Degradation risks increase with exposure to moisture or light; store in dark, dry conditions. Validate purity via melting point analysis (200°C) and monitor spectral consistency across experiments .

Q. What standardized protocols exist for synthesizing DO3 with high purity for research applications?

Methodological Answer: While synthesis details are not explicitly provided in the evidence, purification methods such as recrystallization in ethanol or methanol are recommended. Validate purity using HPLC coupled with UV detection (λ = 443 nm) and confirm structural integrity via FT-IR to identify characteristic azo (-N=N-) and nitro (-NO₂) groups. Cross-reference spectral data with published benchmarks (e.g., εmax values) .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported absorption maxima (λmax) of DO3 across different studies?

Methodological Answer: Discrepancies in λmax often arise from solvent polarity, concentration effects, or instrumental calibration. To address this:

  • Standardize solvent choice (e.g., ethanol vs. aqueous solutions).
  • Conduct concentration gradients (10⁻³ M to 40 µM) to identify aggregation thresholds.
  • Calibrate spectrophotometers using holmium oxide filters. Compare results with Jaggi et al. (2024), who observed λmax = 443 nm in ethanol at 10⁻⁴ M .

Q. What mechanistic insights explain the fluorescence quenching and large Stokes shift (Δν = 3776 cm⁻¹) observed in DO3?

Methodological Answer: The Stokes shift arises from energy loss during non-radiative transitions (e.g., solvent relaxation, molecular vibrations). Fluorescence quenching at higher concentrations is attributed to aggregation-caused quenching (ACQ). To study this:

  • Perform time-resolved fluorescence spectroscopy to measure decay kinetics.
  • Compare monomeric (low concentration) vs. aggregated (high concentration) states using dynamic light scattering (DLS).
  • Use computational modeling (e.g., DFT) to map excited-state transitions .

Q. How can researchers design stability studies to evaluate DO3’s photodegradation in environmental or industrial contexts?

Methodological Answer:

  • Expose DO3 solutions to UV light (e.g., 365 nm) and monitor degradation via HPLC-MS to identify breakdown products (e.g., aromatic amines).
  • Assess kinetic parameters (e.g., half-life) under varying pH and temperature.
  • Use LC-MS/MS to quantify degradation products and correlate with ecotoxicological data (e.g., aquatic toxicity, though DO3 is not classified as environmentally hazardous per current data) .

Q. What statistical and computational methods are recommended for analyzing spectral data to ensure reproducibility?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outlier measurements.
  • Use software like OriginLab or Python’s SciPy for curve fitting (e.g., Gaussian deconvolution of absorption bands).
  • Validate reproducibility through triplicate measurements and report standard deviations. Reference the International Baccalaureate guidelines for data rigor .

Methodological Best Practices

Q. How should researchers address data gaps in DO3’s ecotoxicological profile (e.g., biodegradability, endocrine disruption potential)?

Methodological Answer:

  • Conduct OECD 301F biodegradation tests to assess mineralization rates.
  • Perform in vitro assays (e.g., YES/YAS for estrogenic/androgenic activity).
  • Collaborate with environmental toxicology labs to generate high-throughput screening data. Note that current SDS documents lack PBT/vPvB classifications, necessitating independent validation .

Q. What strategies optimize DO3’s application in photodynamic therapy or solar cells, given its nonlinear optical properties?

Methodological Answer:

  • Measure second-harmonic generation (SHG) to quantify nonlinear responses.
  • Immobilize DO3 on TiO₂ substrates for dye-sensitized solar cells (DSSCs) and monitor electron transfer efficiency via impedance spectroscopy.
  • Collaborate with material science teams to explore hybrid polymer-DO3 composites for enhanced photostability .

Data Presentation and Reproducibility

Q. How can researchers ensure transparency in reporting experimental parameters for DO3 studies?

Methodological Answer: Follow the CONSORT-like guidelines for chemical research:

  • Detail solvent purity, instrument calibration, and batch-specific DO3 properties (e.g., CAS 730-40-5).
  • Publish raw spectral data in repositories like Zenodo.
  • Align with recommendations from Promoting an Environment of Scientific Integrity to avoid selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.